Cas no 928652-45-3 (Escitalopram Didesmethyl)

Escitalopram Didesmethyl is a key intermediate in the synthesis of escitalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. This compound is characterized by its high purity and stability, making it a reliable precursor in pharmaceutical manufacturing. Its structural specificity ensures efficient conversion to the active pharmaceutical ingredient (API) with minimal byproducts, enhancing process yield and consistency. Escitalopram Didesmethyl is rigorously tested to meet stringent regulatory standards, ensuring compliance with pharmacopeial requirements. Its well-defined chemical properties and reproducibility make it a preferred choice for scalable and cost-effective API production.
Escitalopram Didesmethyl structure
Escitalopram Didesmethyl structure
商品名:Escitalopram Didesmethyl
CAS番号:928652-45-3
MF:C20H18O8.C18H17N2OF
メガワット:682.691
CID:3401881

Escitalopram Didesmethyl 化学的及び物理的性質

名前と識別子

    • BUTANEDIOIC ACID, 2,3-BIS[(4-METHYLBENZOYL)OXY]-, (2R,3R)-, COMPD. WITH (1S)-1-(3-AMINOPROPYL)-1-(4-FLUOROPHENYL)-1,3-DIHYDRO-5-ISOBENZOFURANCARBONITRILE (1:1)
    • Escitalopram Didesmethyl
    • Tofacitinib Impurity 222

Escitalopram Didesmethyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E668680-10mg
Escitalopram Didesmethyl
928652-45-3
10mg
$ 1499.00 2023-04-14
TRC
E668680-1mg
Escitalopram Didesmethyl
928652-45-3
1mg
$ 190.00 2023-04-14

Escitalopram Didesmethyl 関連文献

Escitalopram Didesmethylに関する追加情報

Escitalopram Didesmethyl (CAS No. 928652-45-3): An Overview of Its Properties and Applications

Escitalopram Didesmethyl (CAS No. 928652-45-3) is a significant compound in the field of medicinal chemistry, particularly in the study of antidepressants and their metabolites. This compound is a metabolite of escitalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, anxiety disorders, and other psychiatric conditions. Understanding the properties and applications of Escitalopram Didesmethyl is crucial for advancing our knowledge of SSRI metabolism and its implications for therapeutic efficacy and safety.

The chemical structure of Escitalopram Didesmethyl is characterized by the removal of two methyl groups from the parent compound, escitalopram. This structural modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. Recent studies have shown that Escitalopram Didesmethyl exhibits unique binding affinities to serotonin transporters and other relevant receptors, which may contribute to its potential therapeutic effects or side effects.

In terms of pharmacokinetics, Escitalopram Didesmethyl has been found to have a longer half-life compared to its parent compound, suggesting that it may play a role in the sustained action of escitalopram. This finding is supported by clinical data indicating that patients who metabolize escitalopram more slowly may experience prolonged therapeutic effects. However, this also raises concerns about potential accumulation and increased risk of side effects in certain patient populations.

The metabolic pathway of escitalopram involves several enzymes, including cytochrome P450 (CYP) enzymes, which are responsible for the formation of various metabolites, including Escitalopram Didesmethyl. The involvement of CYP enzymes in this process highlights the importance of genetic polymorphisms in determining individual responses to escitalopram therapy. For instance, individuals with specific CYP2C19 genotypes may have altered metabolism rates, leading to different levels of Escitalopram Didesmethyl in their system.

Clinical trials have provided valuable insights into the safety and efficacy of escitalopram and its metabolites. A recent meta-analysis published in the Journal of Psychopharmacology evaluated the impact of escitalopram metabolites on treatment outcomes. The study found that higher levels of Escitalopram Didesmethyl were associated with improved response rates in patients with major depressive disorder. However, the same study also noted an increased incidence of side effects such as nausea and dizziness in patients with elevated levels of this metabolite.

In addition to its role as a metabolite, Escitalopram Didesmethyl has been investigated for its potential as a standalone therapeutic agent. Preliminary research suggests that it may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. These findings are based on preclinical studies that demonstrated the ability of Escitalopram Didesmethyl to reduce oxidative stress and promote neuronal survival.

The environmental impact of pharmaceuticals and their metabolites is another area of growing concern. Studies have shown that compounds like Escitalopram Didesmethyl can persist in water bodies and potentially affect aquatic ecosystems. Efforts are underway to develop more environmentally friendly drug formulations and waste management practices to mitigate these impacts.

In conclusion, Escitalopram Didesmethyl (CAS No. 928652-45-3) is a compound with significant implications for both clinical practice and environmental health. Its unique properties make it an important subject of ongoing research, contributing to our understanding of SSRI metabolism and potential new therapeutic applications. As research continues to advance, it is likely that we will gain even more insights into the role of this compound in human health and disease.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.